6-Amino-2-propylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

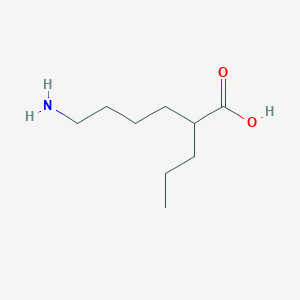

6-Amino-2-propylhexanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a propyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-propylhexanoic acid typically involves the reaction of 2-propylhexanoic acid with ammonia or an amine under controlled conditions. One common method involves the use of sodium carbonate as a base in an aqueous solution, followed by the addition of the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2-propylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Chemical Research Applications

6-Amino-2-propylhexanoic acid serves as a vital building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The versatility of this compound makes it a valuable compound for synthesizing diverse chemical entities used in research and industry .

Biological Applications

In biological studies, this compound is investigated for its potential roles in metabolic pathways and enzyme interactions. Notably, it acts as an inhibitor of fibrinolysis, impacting the activity of enzymes that bind to lysine residues. This property suggests therapeutic potential in contexts related to blood coagulation and wound healing processes .

Case Study: Enzyme Inhibition

Research indicates that this compound interacts with plasminogen and related proteins, which are crucial in the fibrinolytic pathway. By inhibiting these interactions, the compound may help modulate conditions associated with excessive bleeding or clotting disorders .

Medical Applications

The compound is being explored for its therapeutic effects, particularly as an inhibitor of specific enzymes involved in inflammatory processes. Its role in inhibiting matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-alpha) highlights its potential utility in treating various inflammatory diseases, including rheumatoid arthritis and osteoarthritis .

Clinical Implications

The inhibition of MMPs by this compound could provide a means to prevent extracellular matrix degradation, which is pivotal in conditions like cancer metastasis and chronic inflammatory diseases. Ongoing studies aim to elucidate its efficacy and safety profiles in clinical settings .

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its dual functionality as both an amino and a propyl group enhances its reactivity, making it suitable for various applications in chemical manufacturing processes .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is warranted:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 6-Aminohexanoic Acid | Lacks the propyl group | Simpler structure; primarily used in biochemical studies |

| 2-Aminohexanoic Acid | Amino group at a different position | Different reactivity profile due to structural variance |

| 2-Propylhexanoic Acid | Lacks the amino group | More hydrophobic; used in different industrial applications |

The distinct properties of this compound arise from its combination of functional groups, which grants it versatility across multiple domains .

Mecanismo De Acción

The mechanism by which 6-Amino-2-propylhexanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes that bind to lysine residues, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to downstream effects .

Comparación Con Compuestos Similares

Similar Compounds

6-Aminohexanoic acid: Similar structure but lacks the propyl group.

2-Aminohexanoic acid: Amino group at a different position.

2-Propylhexanoic acid: Lacks the amino group.

Uniqueness

6-Amino-2-propylhexanoic acid is unique due to the presence of both an amino group and a propyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

6-Amino-2-propylhexanoic acid (also known as 6-Ahx) is a synthetic amino acid derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its role in peptide synthesis and as a potential therapeutic agent due to its unique structural properties. The following sections will delve into the biological activity of 6-Ahx, supported by research findings, case studies, and data tables.

Structural Characteristics

This compound is classified as an ω-amino acid, characterized by a hydrophobic and flexible structure. This structural flexibility is crucial for its incorporation into peptides, enhancing their stability and biological activity. The compound's ability to act as a hydrophobic linker between charged residues in peptide molecules allows for improved cellular uptake and bioavailability, making it a valuable tool in drug design and development .

Antifibrinolytic Properties

One of the most significant biological activities of 6-Ahx is its antifibrinolytic effect. Research has demonstrated that derivatives of 6-Ahx exhibit potent inhibition of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. For instance, the derivative H-D-Ala-Phe-Lys-EACA-NH₂ showed an impressive IC₅₀ of 0.02 mM against plasmin activity . This property suggests potential applications in treating conditions associated with excessive bleeding or fibrinolysis.

Cytotoxic Effects

Certain derivatives of 6-Ahx have been found to exhibit cytotoxic effects against cancer cell lines. In particular, compounds such as H-EACA-Leu-OH and H-EACA-Nle-OH demonstrated significant cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at high concentrations . This finding indicates that modifications to the 6-Ahx structure can yield compounds with selective anticancer properties.

Interaction with Platelets

6-Ahx and its derivatives have also been studied for their effects on platelet aggregation. They were shown to inhibit ADP- and collagen-induced aggregation in platelet-rich plasma, as well as thrombin-induced adhesion to fibrinogen-coated surfaces. This suggests that these compounds could be useful in managing thrombotic conditions .

Study on Peptide Derivatives

A study conducted by Midura-Nowaczek et al. synthesized a series of peptide derivatives incorporating 6-Ahx to evaluate their plasmin inhibitory activities. The results indicated that the introduction of 6-Ahx significantly enhanced the inhibitory potency compared to traditional peptide structures lacking this amino acid . The most effective derivative was identified as H-D-Ala-Phe-Lys-EACA-NH₂, which outperformed other tested compounds.

Analgesic Properties

In another case study, an analog of conotoxin SIIIA was modified by substituting nonessential amino acid residues with 6-Ahx. This modification resulted in improved analgesic properties in inflammatory pain models in mice, demonstrating the potential of 6-Ahx in developing more effective pain relief medications .

Data Table: Summary of Biological Activities

| Activity | Compound | IC₅₀ (mM) | Notes |

|---|---|---|---|

| Plasmin Inhibition | H-D-Ala-Phe-Lys-EACA-NH₂ | 0.02 | Most active plasmin inhibitor |

| Cytotoxicity against MCF-7 | H-EACA-Leu-OH | High Concentration | Significant cytotoxic effects |

| Platelet Aggregation Inhibition | Various Derivatives | N/A | Effective against ADP/collagen-induced aggregation |

| Analgesic Effect | Ahx-SIIIA Analog | N/A | Improved analgesic properties in mice |

Propiedades

IUPAC Name |

6-amino-2-propylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFGCJUZRJTFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.